molecular formula C5H3BrF3N3 B1379126 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 1378259-23-4

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B1379126
CAS No.: 1378259-23-4
M. Wt: 242 g/mol
InChI Key: ZTGDYALJMNYCDG-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine is a versatile chemical intermediate of significant interest in medicinal and agrochemical research. The presence of both a bromo substituent and a trifluoromethyl group on the pyrimidine ring makes this compound a valuable building block for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions. Pyrimidin-4-amine derivatives are recognized as privileged scaffolds in drug discovery for their ability to interact with various biological targets . Compounds based on the trifluoromethyl pyrimidine core have demonstrated a range of promising biological activities in recent studies, including antiviral and antifungal properties . Furthermore, structurally similar pyrimidin-4-amine derivatives have been designed and synthesized as novel pesticides, exhibiting excellent insecticidal and fungicidal activities . The strategic incorporation of the trifluoromethyl group is a common practice in modern agrochemical and pharmaceutical design, as it often enhances metabolic stability, lipophilicity, and overall bioactivity . This compound is intended for research and development purposes only, specifically for use in constructing molecular libraries, exploring structure-activity relationships (SAR), and investigating new mechanisms of action. It is supplied as a high-purity solid for laboratory use. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N3/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGDYALJMNYCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Br)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction and Functionalization

A common starting point is the synthesis or use of a substituted pyrimidine scaffold, which can be prepared via condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or nitriles. The trifluoromethyl group is often introduced either by using trifluoromethyl-substituted precursors or by direct trifluoromethylation methods.

Introduction of the Trifluoromethyl Group

Trifluoromethylation can be achieved by:

  • Using trifluoromethyl-substituted building blocks in the initial pyrimidine synthesis.
  • Employing N-trifluoromethylation strategies on amines or pyrimidine intermediates using reagents such as carbon disulfide and silver fluoride (AgF), which facilitate desulfurative fluorination to install the N-CF3 group efficiently under mild conditions.

Selective Bromination at the 6-Position

Bromination is a critical step to introduce the bromine atom selectively at the 6-position of the pyrimidine ring. The bromination conditions are optimized to avoid over-bromination or substitution at undesired positions. Key features include:

  • Use of liquid bromine or bromine sources in the presence of bases such as potassium carbonate.
  • Solvents such as dichloromethane combined with 2-butanol to enhance purity and yield.
  • Temperature control, typically at 0–5°C, to maintain selectivity and minimize side reactions.

This method has been shown to improve the yield and purity of brominated pyrimidine derivatives significantly.

Amination at the 4-Position

The amino group at the 4-position can be introduced by nucleophilic substitution of a suitable leaving group (e.g., chloro or bromo substituent) on the pyrimidine ring with ammonia or amine sources such as ammonium salts or anhydrous ammonia. This step is usually performed under controlled conditions to ensure high conversion and purity.

Alternative Synthetic Routes

Some synthetic methods involve multi-step sequences including:

  • Gewald reaction for constructing related heterocyclic systems.
  • Aromatic ring bromination followed by condensation and cyclization steps.
  • Dimroth rearrangement to achieve the desired substitution pattern on the pyrimidine ring.

These methods, while more complex, offer access to structurally related compounds with potential for further derivatization.

Comparative Data on Bromination Conditions

Parameter Condition A Condition B Notes
Brominating agent Liquid bromine N-bromosuccinimide (NBS) Liquid bromine preferred for purity
Base Potassium carbonate Organic bases (e.g., triethylamine) Inorganic base preferred for selectivity
Solvent Dichloromethane + 2-butanol Chloroform or ketone solvents Mixed solvents improve impurity removal
Temperature 0–5°C Room temperature Low temperature improves selectivity
Yield (%) ~80–90% ~70–80% Optimized conditions yield higher purity
Purity (%) >98% 90–95% Use of 2-butanol enhances purity

Table 1: Comparison of bromination conditions for 6-bromo substitution on pyrimidine derivatives

Research Findings and Notes

  • The presence of the trifluoromethyl group enhances the lipophilicity and potentially the biological activity of the compound, making the trifluoromethylation step crucial.
  • Bromination under controlled conditions (low temperature, choice of base and solvent) is essential to achieve high purity and yield, as impurities such as chloro-substituted byproducts can be minimized to below 0.05%.
  • N-trifluoromethylation using carbon disulfide and silver fluoride represents an innovative and cost-effective approach for introducing trifluoromethyl groups on amines, which could be adapted for pyrimidine derivatives.
  • Multi-step synthetic routes involving Gewald reaction and Dimroth rearrangement provide alternative access to brominated pyrimidine derivatives but may require more complex purification.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome Reference
1 Pyrimidine synthesis Condensation of amidines with nitriles Pyrimidine ring formation
2 Trifluoromethylation N-trifluoromethylation with CS2 and AgF Introduction of CF3 group
3 Bromination Liquid bromine, K2CO3, DCM + 2-butanol, 0–5°C Selective 6-bromo substitution
4 Amination Ammonia or ammonium salts Amino group at 4-position
5 Alternative routes Gewald reaction, cyclization, Dimroth rearrangement Access to related derivatives

Chemical Reactions Analysis

Types of Reactions:

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Research indicates that derivatives of 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine exhibit promising antifungal properties. For instance, compounds containing this structure have shown higher antifungal activity against Phomopsis sp. compared to traditional antifungal agents like Pyrimethanil, achieving an inhibition rate of 100%. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of these compounds.

Pharmacological Properties
Pyrimidine derivatives, including this compound, are known for their diverse pharmacological activities. These include:

  • Antimicrobial : Effective against various bacterial strains.
  • Antiviral : Potential in the treatment of viral infections.
  • Anticancer : Some studies suggest efficacy in inhibiting cancer cell proliferation.

Agrochemical Applications

This compound serves as a crucial structural motif in the development of new agrochemicals. More than 20 new agrochemical products have been developed using this compound, which have received ISO common names. This highlights its importance in enhancing crop protection and agricultural productivity.

Chemical Synthesis

The compound is utilized as a building block in organic synthesis due to its reactivity. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility makes it suitable for synthesizing complex molecules used in pharmaceuticals and agrochemicals .

Interaction Studies

Studies focusing on the interaction of this compound with biological targets are crucial for understanding its therapeutic potential. Techniques such as molecular docking and surface plasmon resonance are employed to evaluate binding affinities to enzymes or receptors. These interactions are essential for elucidating the mechanisms of action of this compound and its derivatives.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds to this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-6-(trifluoromethyl)pyrimidin-4-amineBromine at position 5Different position affects reactivity
2-(Trifluoromethyl)pyrimidin-4-amineNo bromine substitutionLacks halogen; different biological profile
4-Amino-2-(trifluoromethyl)pyrimidineAmino group at position 4Alters hydrogen bonding capabilities

These comparisons illustrate how variations in halogen positioning and functional groups influence chemical behavior and biological activities, highlighting the distinct pharmacological profiles that can arise from slight structural changes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine with structurally analogous pyrimidine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Positions) Key Properties/Applications Reference(s)
This compound 1159818-57-1 -Br (6), -CF₃ (2) Used in GLUT1 inhibitor synthesis; high steric hindrance due to -CF₃ and Br .
4-Amino-6-bromo-2-methylpyrimidine 591-54-8 -Br (6), -CH₃ (2) Lower electron-withdrawing effect (-CH₃ vs. -CF₃); used in agrochemical intermediates .
6-Bromo-2-chloropyrimidin-4-amine 1333319-66-6 -Br (6), -Cl (2) Higher reactivity in nucleophilic substitution (Cl vs. CF₃); research-grade chemical .
5-Bromo-2-chloropyrimidin-4-amine N/A -Br (5), -Cl (2) Planar pyrimidine ring; forms hydrogen-bonded networks in crystals .
N-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine 917895-57-9 -CF₃ (2), cyclopentyl (N4) Enhanced lipophilicity due to cyclopentyl group; potential CNS drug candidate .

Key Observations :

Substituent Effects :

  • The -CF₃ group in This compound enhances metabolic stability compared to -CH₃ or -Cl analogs .
  • Bromine at position 6 increases molecular weight and polarizability, influencing binding affinity in enzyme inhibition .

Reactivity :

  • Chlorine substituents (e.g., in 6-Bromo-2-chloropyrimidin-4-amine ) facilitate nucleophilic aromatic substitution, whereas -CF₃ groups are less reactive but improve pharmacokinetics .
  • Hydrogen-bonding patterns in 5-Bromo-2-chloropyrimidin-4-amine (N–H···N interactions) differ due to positional isomerism .

Applications: this compound is pivotal in designing targeted therapies (e.g., GLUT1 inhibitors) . 4-Amino-6-bromo-2-methylpyrimidine finds utility in agrochemicals, highlighting the trade-off between reactivity and stability .

Biological Activity

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, characterized by the presence of a bromine atom and a trifluoromethyl group, suggests significant interactions with biological targets, making it a compound of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H3BrF3N3C_5H_3BrF_3N_3, with a molecular weight of approximately 234.00 g/mol. The compound features a pyrimidine ring substituted at the 2-position with a trifluoromethyl group and at the 6-position with a bromine atom. This specific arrangement contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential as an antifungal agent, indicating its utility in treating fungal infections.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties, although detailed mechanisms need further exploration.
  • Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in drug development for diseases like cancer and inflammation .

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with various biomolecules such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins, facilitating its biological effects.

Case Studies and Research Findings

  • Antifungal Activity : A study highlighted the antifungal properties of pyrimidine derivatives, including this compound. The compound demonstrated significant inhibition against several fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections.
  • Anticancer Activity : In vitro studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation. Further research is needed to establish specific pathways and molecular targets involved in this activity .
  • Enzyme Inhibition : Research into related compounds has shown that modifications in the pyrimidine structure can lead to enhanced inhibition of key enzymes involved in inflammatory responses. This suggests that this compound may also play a role in modulating such pathways .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesPotentialEnzyme inhibition and receptor interaction
5-Bromo-2,6-bis(1,3-thiazol-2-yl)pyrimidin-4-amineModerateYesSimilar enzymatic pathways
5-Fluoro-2-(trifluoromethyl)pyrimidin-4-amineYesYesEnhanced binding due to fluorine substituents

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, halogen exchange using bromine sources (e.g., NaBr or HBr) under reflux conditions (80–120°C) in polar aprotic solvents (e.g., DMF or acetonitrile) is common. Purification via silica gel chromatography with ethyl acetate/petroleum ether gradients improves yield (up to 83% reported in similar pyrimidine syntheses) . Catalyst selection (e.g., Pd for cross-coupling) and stoichiometric control of trifluoromethyl precursors are critical to minimize side products.

Q. How can spectroscopic techniques (NMR, FTIR) be utilized to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The bromine and trifluoromethyl groups induce distinct deshielding effects. For instance, the pyrimidine C4 amine proton appears as a singlet near δ 6.5–7.0 ppm, while CF₃ groups show characteristic ¹⁹F coupling in ¹H NMR.
  • FTIR : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm substituents. NH₂ asymmetric/symmetric stretches (3300–3500 cm⁻¹) validate the amine group .
  • Purity assessment requires integration of NMR signals and comparison with HPLC retention times.

Advanced Research Questions

Q. What crystallographic methods are effective in determining the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a diffractometer (e.g., Oxford Diffraction Xcalibur) is ideal. Refinement with SHELXL resolves atomic positions, while SHELXPRO handles hydrogen bonding and π-π stacking analysis. For example, trifluoromethyl groups may exhibit rotational disorder, requiring anisotropic displacement parameter (ADP) modeling. Dihedral angles between pyrimidine and substituent rings (e.g., 5–80°) reveal conformational flexibility . Hydrogen bonds (N–H⋯N, ~2.8–3.0 Å) and π-π interactions (centroid distances ~3.5 Å) stabilize the lattice .

Q. How do bromo and trifluoromethyl substituents influence the electronic properties and reactivity of the pyrimidine core in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The CF₃ group deactivates the pyrimidine ring, directing electrophilic substitution to the C5 position. Bromine at C6 enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Reactivity Screening : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution. Experimental validation via Hammett σ constants shows CF₃ (σₚ ≈ 0.54) and Br (σₚ ≈ 0.26) synergistically lower electron density, favoring nucleophilic attack at C4 .

Q. What computational approaches are recommended to model the electronic structure and predict the reactivity of this compound?

  • Methodological Answer :

  • DFT/Molecular Dynamics : Optimize geometry at the B3LYP/def2-TZVP level to map frontier orbitals (HOMO-LUMO gaps ~4–5 eV). Solvent effects (e.g., DMSO) are modeled via PCM.
  • Docking Studies : For biological applications, AutoDock Vina predicts binding affinities to target enzymes (e.g., kinases) by simulating interactions with the CF₃/Br groups .

Q. How can researchers resolve discrepancies in crystallographic data when the trifluoromethyl group exhibits disorder?

  • Methodological Answer :

  • Multi-Component Refinement : Assign partial occupancy (e.g., 0.85:0.15) to disordered F atoms using SHELXL. Restraints on bond lengths/angles (e.g., C–F = 1.32–1.34 Å) improve model accuracy.
  • Twinned Data Handling : For severe disorder, twin refinement (via TWIN/BASF commands) accounts for overlapping reflections. R-factors (R1 < 0.05) and residual density maps (<0.5 eÅ⁻³) validate corrections .

Q. What strategies are effective in designing biological activity assays for this compound derivatives targeting enzyme inhibition?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure IC₅₀ values. Derivatives with methylthio or benzimidazole substituents (e.g., from position C2/C4) show enhanced binding to ATP pockets.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) at 10–100 μM concentrations. Structure-activity relationship (SAR) analysis correlates CF₃/Br positions with apoptosis induction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine
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6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine

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